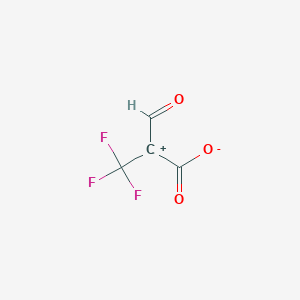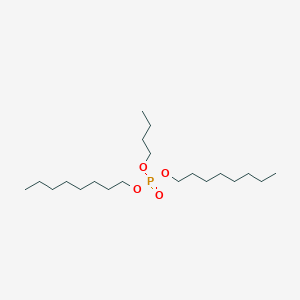
Butyl dioctyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dioctyl phosphate is an organophosphorus compound widely used in various industrial applications. It is known for its role as a plasticizer, which enhances the flexibility and durability of plastic materials. This compound is also utilized in the production of lubricants, adhesives, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dioctanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The process involves the following steps:
Esterification: Phosphoric acid reacts with butanol and dioctanol to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The process is continuously monitored to ensure product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl dioctyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and alcohols.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: The compound can participate in substitution reactions, where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate reaction conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol/dioctanol.
Oxidation: Phosphates and oxidized organic products.
Substitution: Substituted phosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl dioctyl phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of lubricants, adhesives, coatings, and plastic materials.
Wirkmechanismus
The mechanism of action of butyl dioctyl phosphate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Butyl dioctyl phosphate can be compared with other similar compounds, such as:
Dioctyl phthalate: Another plasticizer with similar applications but different chemical structure.
Dibutyl phthalate: Used in similar industrial applications but has different physical and chemical properties.
Tributyl phosphate: A related organophosphorus compound with distinct uses and properties.
Uniqueness
This compound is unique due to its specific combination of butyl and dioctyl groups, which confer distinct physical and chemical properties. Its versatility and effectiveness as a plasticizer make it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
64031-59-0 |
|---|---|
Molekularformel |
C20H43O4P |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
butyl dioctyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3 |
InChI-Schlüssel |
COPHVUDURPSYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



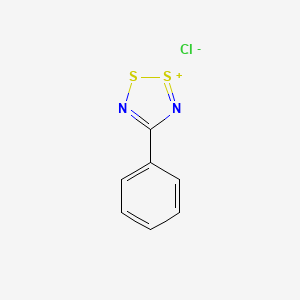
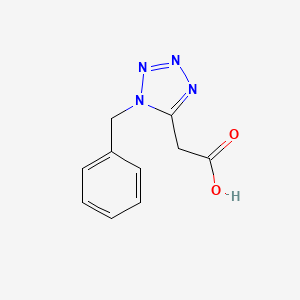
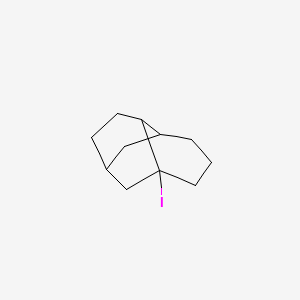
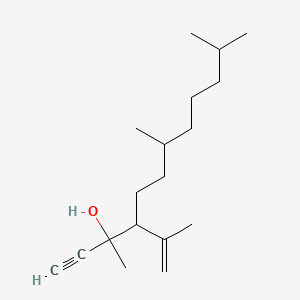
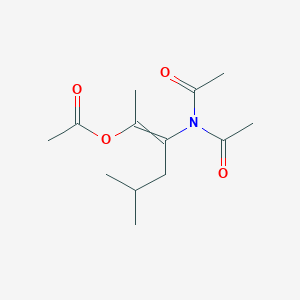
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
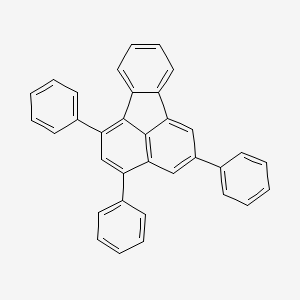
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
